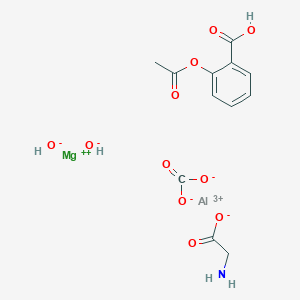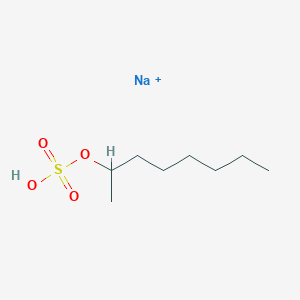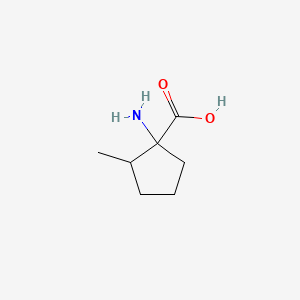
1-Amino-2-methylcyclopentanecarboxylic acid
Übersicht
Beschreibung
1-Amino-2-methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C7H13NO2 This compound features a cyclopentane ring substituted with a carboxylic acid group, an amino group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Palladium-Catalyzed Hydrocarboxylation
Reaction: Cyclopentene reacts with carbon monoxide and water in the presence of a palladium catalyst.
Conditions: High pressure and temperature are typically required.
Equation: C5H8 + CO + H2O → C5H9CO2H
-
Base-Induced Ring Contraction
Reaction: 2-chlorocyclohexanone undergoes ring contraction in the presence of a base to form methyl cyclopentanecarboxylate, which is then hydrolyzed to cyclopentanecarboxylic acid.
Conditions: Basic conditions followed by hydrolysis.
Equation: C6H11ClO + Base → C6H10O2 + HCl
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid, 1-amino-2-methyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Strong oxidizing agents such as potassium permanganate or chromic acid.
Products: Oxidation of the amino group can lead to the formation of nitro compounds or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Products: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
-
Substitution
Reagents: Various nucleophiles or electrophiles.
Products: Substitution reactions can introduce different functional groups onto the cyclopentane ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Nitro compounds, oxidized derivatives.
Reduction Products: Alcohols, reduced forms of the carboxylic acid.
Substitution Products: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylcyclopentanecarboxylic acid has several applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex molecules.
-
Biology
- Studied for its potential biological activity.
- Used in the synthesis of biologically active compounds.
-
Medicine
- Investigated for its potential therapeutic properties.
- Used in the development of new pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of cyclopentanecarboxylic acid, 1-amino-2-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Cyclopentanecarboxylic acid
- Lacks the amino and methyl groups.
- Used as a precursor in organic synthesis.
-
Cycloleucine (1-amino-1-cyclopentanecarboxylic acid)
- Similar structure but without the methyl group.
- Studied for its biological activity.
-
Cyclopentanecarboxylic acid, 1-methyl-
- Contains a methyl group but lacks the amino group.
- Used in organic synthesis.
Uniqueness
1-Amino-2-methylcyclopentanecarboxylic acid is unique due to the presence of both an amino group and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-amino-2-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFKBSQTLAGTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953872 | |
| Record name | 1-Amino-2-methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3198-65-0 | |
| Record name | 1-Amino-2-methylcyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003198650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC32823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-2-methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


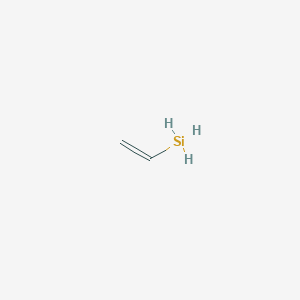
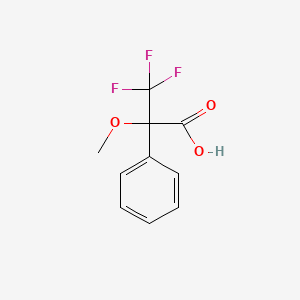
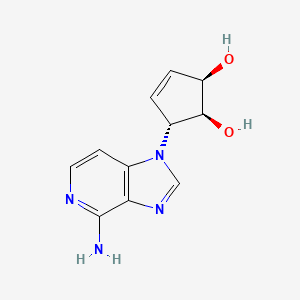
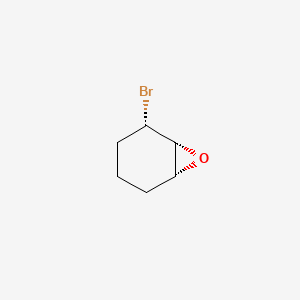
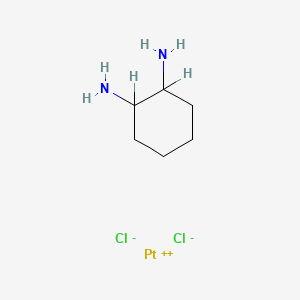
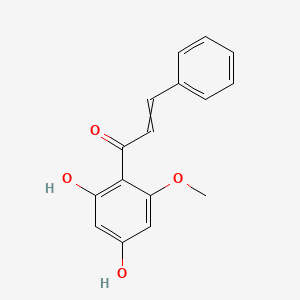
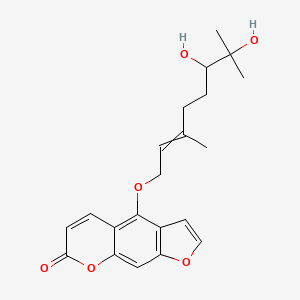
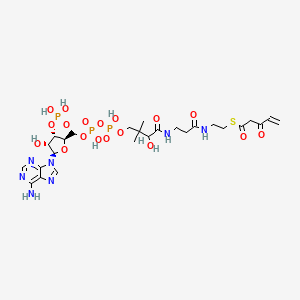
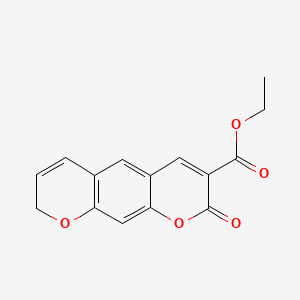
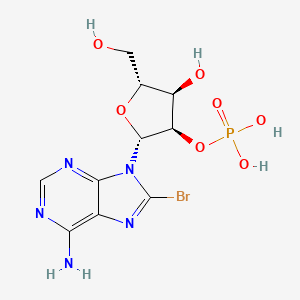
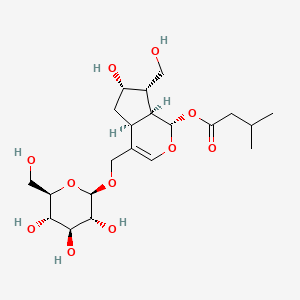
![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)
